

Potential off-target effects of BMS-919373

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Compound of Interest

Compound Name: BMS-919373

Cat. No.: B1192345

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Technical Support Center: BMS-919373

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **BMS-919373**. The following information is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BMS-919373**?

BMS-919373 is a potent and selective inhibitor of the human Kv1.5 (KCNA5) potassium channel, which mediates the ultra-rapid delayed rectifier potassium current (IKur) in the heart.
[1][2][3][4] Its intended therapeutic use was for the treatment of atrial fibrillation.[1][5]

Q2: Has **BMS-919373** been reported to have significant off-target effects?

Preclinical studies indicate that **BMS-919373** was developed to be highly selective for the Kv1.5 channel. A key publication in the Journal of Medicinal Chemistry describes the optimization of this compound series with a focus on selectivity against other critical cardiac ion channels.[1][2] Specifically, a precursor compound demonstrated selectivity against hERG, sodium (Na⁺), and calcium (Ca²⁺) channels. While the development of **BMS-919373** was discontinued, this was not publicly attributed to off-target effects. A phase I clinical trial (NCT02153437) was terminated due to insufficient enrollment.[6]

Q3: Where can I find quantitative data on the selectivity of **BMS-919373**?

Detailed quantitative selectivity data, including IC50 values against a panel of ion channels, can be found in the following publication:

- Gunaga, P., et al. (2017). Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide. *Journal of Medicinal Chemistry*, 60(9), 3795-3803.

While the full text of this article provides the most accurate data, the table below summarizes the expected selectivity profile based on available information.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a systematic approach for researchers who suspect off-target effects of **BMS-919373** in their experiments.

Issue 1: Unexpected Electrophysiological Phenotype

Symptom: Observation of changes in action potential duration, QT interval, or other electrophysiological parameters inconsistent with selective IKur blockade in your experimental model.

Possible Cause: Potential interaction with other cardiac ion channels.

Troubleshooting Steps:

- Consult Selectivity Data: Refer to the primary literature for the IC50 values of **BMS-919373** against key cardiac ion channels. A representative summary is provided in Table 1.
- Concentration-Response Curve: Ensure you are using a concentration of **BMS-919373** that is well within the selective range for Kv1.5. Perform a concentration-response curve in your model system to determine the EC50 for the observed effect and compare it to the known IC50 for Kv1.5.
- Specific Channel Blockers: Use well-characterized blockers for other ion channels (e.g., hERG, Na⁺, Ca²⁺ channels) in combination with **BMS-919373** to see if the unexpected

phenotype is rescued.

Table 1: Representative Ion Channel Selectivity Profile of **BMS-919373**

Target Ion Channel	IC50 (nM)	Fold Selectivity vs. Kv1.5
Kv1.5 (IKur)	50	-
hERG (IKr)	>10,000	>200x
Nav1.5 (INa)	>10,000	>200x
Cav1.2 (ICa)	>10,000	>200x

*Note: These are representative values based on the stated selectivity for this class of compounds. For precise, experimentally determined values, please consult Gunaga, P., et al. (2017). J Med Chem.

Issue 2: Unexplained Cellular Phenotypes

Symptom: Observation of unexpected changes in cell signaling, proliferation, or viability in your experiments.

Possible Cause: Potential off-target effects on cellular kinases or other signaling proteins.

Troubleshooting Steps:

- **Kinase Profiling:** If you suspect off-target kinase activity, consider performing a broad kinase screen to identify potential interactions. A list of commonly inhibited kinases by promiscuous inhibitors can guide your initial investigation (Table 2).
- **Pathway Analysis:** Utilize bioinformatics tools to analyze if the observed phenotype could be linked to the inhibition of specific signaling pathways.
- **Structural Analogs:** If available, test a structurally related but inactive analog of **BMS-919373** as a negative control to confirm that the observed effect is due to the specific chemical entity.

Table 2: Example of a Broad Kinase Selectivity Panel

Kinase Family	Representative Kinases
Tyrosine Kinases	SRC, ABL, EGFR, VEGFR2
Serine/Threonine Kinases	AKT1, CDK2, MAPK1, PKA
Lipid Kinases	PI3K α , PI3K γ

Note: This is a generic panel. The actual off-target kinase profile of **BMS-919373** is not publicly available.

Experimental Protocols

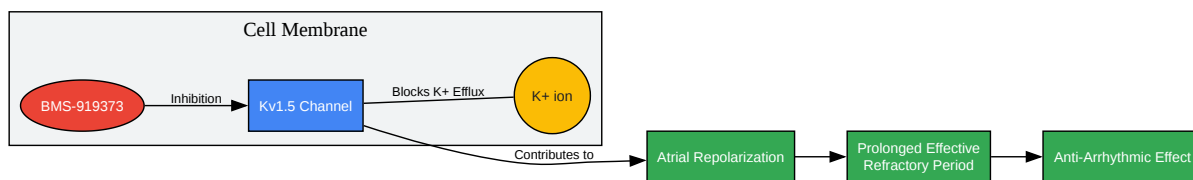
Protocol 1: Patch-Clamp Electrophysiology for Ion Channel Selectivity

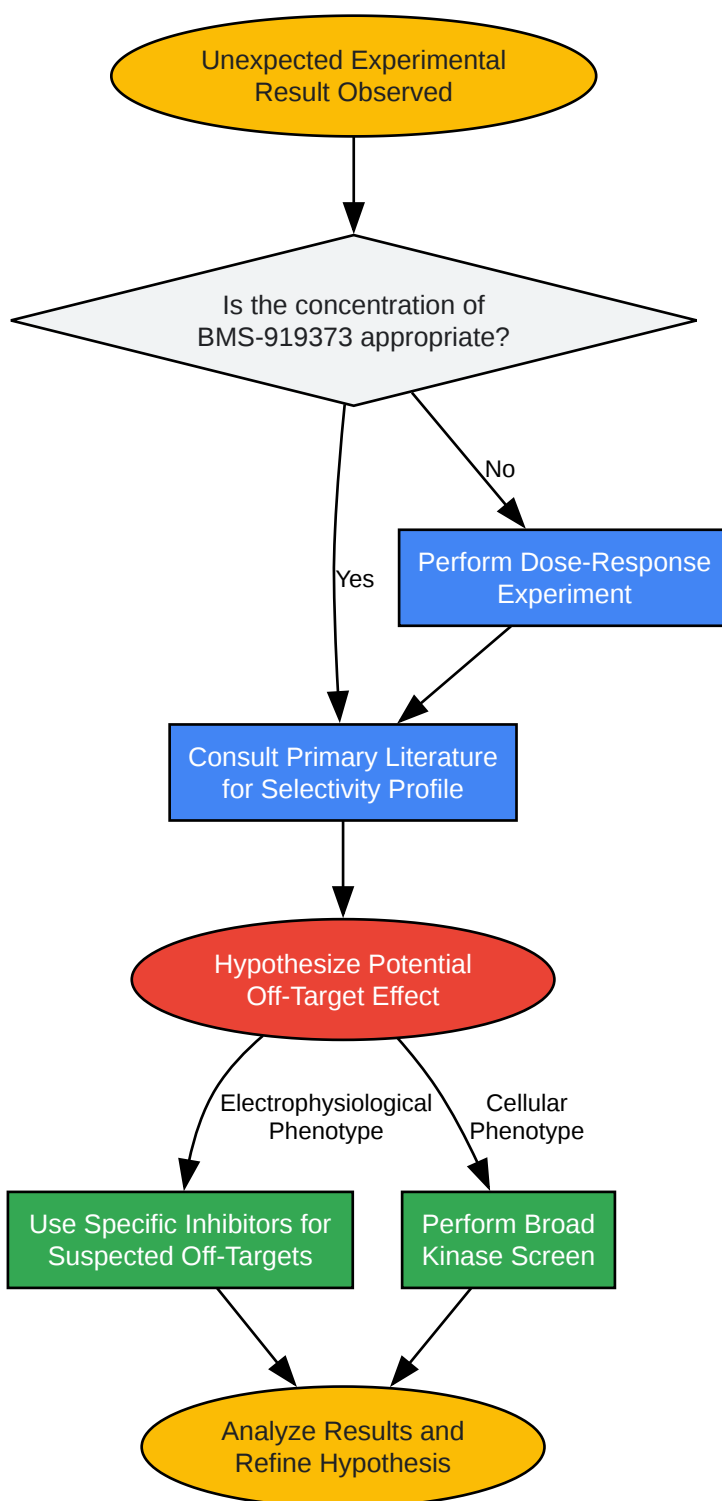
Objective: To determine the IC₅₀ of **BMS-919373** on a specific ion channel expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

- Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.
- Electrophysiology Setup: Use a whole-cell patch-clamp configuration.
- Voltage Protocol: Apply a voltage protocol specific for the ion channel being studied to elicit a robust current.
- Drug Application: Perfuse the cells with increasing concentrations of **BMS-919373**.
- Data Analysis: Measure the peak current at each concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Visualizations





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References

- 1. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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